2-Imidazol-1-Yl-1h-Benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYXJCCKORRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies
Determination of Crystal and Molecular Structures
X-ray diffraction studies on suitable single crystals have confirmed the fundamental connectivity of the 2-imidazol-1-yl-1H-benzimidazole molecule, which consists of a benzimidazole (B57391) ring system linked to an imidazole (B134444) ring at the 2-position via a nitrogen atom. The benzimidazole ring system itself is essentially planar. nih.gov For related structures, such as a derivative of 1,3-bis(1H-benzo[d]imidazol-2-yl)propane, the benzimidazole rings can adopt various relative orientations, with dihedral angles spanning a wide range. iucr.org In the crystal structure of one derivative, the benzimidazole ring system is essentially planar, with only a minor deviation observed for one of the carbon atoms. nih.gov This planarity is a common feature of the benzimidazole core. Studies on similar bicyclic systems like 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol show that the relative orientation of the imidazole and another aromatic ring can be significant, with a dihedral angle of 84.53 (5)° observed in that particular case. nih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of the crystallographic data allows for precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the electronic distribution and steric interactions within the molecule. For instance, in a related benzimidazole derivative, the C1—N2 bond length is 1.353 (3) Å, which is slightly shorter than a typical single C—N bond, while the C1—N1 bond length is 1.322 (3) Å, slightly longer than a typical C=N double bond. nih.gov This suggests a degree of electron delocalization within the imidazole ring of the benzimidazole moiety. The N3—C8 bond length in the same derivative is identical to the C1—N1 bond length, indicating conjugation of the p-orbital electrons over the imidazole ring. nih.gov
Molecular Packing and Unit Cell Parameters
The arrangement of molecules in the crystal lattice, known as molecular packing, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the solid state, benzimidazole derivatives often exhibit intermolecular hydrogen bonding. For example, in the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, molecules are linked into N—H⋯N hydrogen-bonded chains. nih.gov The unit cell parameters define the size and shape of the repeating unit of the crystal lattice. For 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, a related compound, the crystal system is triclinic with the following unit cell parameters: a = 6.3981 (4) Å, b = 10.3944 (7) Å, c = 12.5345 (8) Å, α = 67.028 (6)°, β = 84.863 (6)°, and γ = 72.647 (6)°. nih.gov Another example, N-(1H-1,3-benzodiazol-2-yl)benzamide, crystallizes in a triclinic system with space group P-1 and unit cell parameters of a = 10.2350(5) Å, b = 14.7494(7) Å, c = 24.2813(11) Å, α = 79.084(4)°, β = 83.927(4)°, and γ = 80.039(4)°. researchgate.net
Spectroscopic Techniques for Structural Confirmation
In addition to X-ray crystallography, spectroscopic methods are indispensable for confirming the structure of this compound, both in the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: The ¹H NMR spectrum of benzimidazole derivatives provides information about the number and types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of a benzimidazole derivative in DMSO-d6, the N-H proton of the benzimidazole ring appears as a singlet at a characteristic downfield chemical shift, often between 12.5 and 13.6 ppm. researchgate.net The aromatic protons of the benzimidazole ring typically appear in the range of 7.0 to 8.0 ppm. researchgate.netrsc.orgrsc.orgresearchgate.net For example, in 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol, the aromatic protons are observed in this region. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For benzimidazole derivatives, the carbon atoms of the benzimidazole ring typically resonate in the aromatic region of the spectrum. nih.govresearchgate.netrsc.orgrsc.orgarabjchem.orgrsc.org The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, often has a characteristic chemical shift. For instance, in (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the C2 carbon appears at 142.2 ppm. nih.gov The benzimidazole moiety can exhibit tautomerism, which can sometimes affect the number of signals observed in the ¹³C NMR spectrum. arabjchem.org
¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in the molecule, including their hybridization and involvement in hydrogen bonding. beilstein-journals.org
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of benzimidazole derivatives shows characteristic absorption bands corresponding to the various vibrational modes of the molecule. A prominent feature is the N-H stretching vibration of the imidazole ring, which typically appears in the region of 3100-3400 cm⁻¹. nih.govresearchgate.netrsc.orgnih.gov For example, in (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the N-H stretch is observed at 3230 cm⁻¹. nih.gov Other characteristic bands include the C=N stretching vibration, often seen around 1614 cm⁻¹, and C-H stretching and bending vibrations. nih.govnih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of benzimidazole derivatives can also be used to identify characteristic vibrational modes. For instance, studies on 2-(thiophen-2-yl)-1H-benzo[d]imidazole have utilized dispersive Raman spectroscopy to characterize the compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic properties of benzimidazole derivatives are often investigated using UV-Vis spectroscopy. The absorption spectra typically exhibit bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. For instance, the parent compound, 1H-benzimidazole, shows distinct absorption and emission maxima when dissolved in acetonitrile. researchgate.net
Derivatives of benzimidazole show characteristic absorption peaks that can be influenced by substituents. For example, N-Butyl-1H-benzimidazole has experimental absorption peaks at approximately 248 nm and 295 nm. semanticscholar.org In a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the absorption maximum (λmax) was observed at 245 nm, which corresponds to a large energy band gap (Eg) of 4.6 eV. nih.gov This high energy gap is attributed to significant π-conjugation and polarization within the molecular system. nih.gov The electronic transitions are primarily located within the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: UV-Vis Absorption Data for Benzimidazole Derivatives
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | 245 | Not Specified | nih.gov |
| N-Butyl-1H-benzimidazole | 248, 295 | Not Specified | semanticscholar.org |
| 1H-benzimidazole | Not Specified | Acetonitrile | researchgate.net |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for confirming the molecular weight and elemental composition of this compound and its derivatives. HRMS, particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. nih.gov
For example, studies on newly synthesized benzimidazole derivatives routinely employ HRMS to validate their structures. nih.gov The calculated monoisotopic mass for a structurally similar compound, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, is 161.095297364 Da, which can be precisely verified against experimental HRMS data. nih.gov This level of accuracy is crucial for distinguishing between compounds with similar nominal masses and confirming successful synthesis.
Table 2: Mass Spectrometry Data for a Related Benzimidazole Compound
| Compound | Property | Value | Source |
|---|---|---|---|
| 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | Molecular Weight | 161.20 g/mol | nih.gov |
| 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | Monoisotopic Mass | 161.095297364 Da | nih.gov |
Intermolecular Interactions and Supramolecular Architecture Analysis
The solid-state structure of this compound is dictated by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π-stacking, assemble the individual molecules into a well-defined three-dimensional supramolecular network.
Hydrogen Bonding Networks (N-H…O, O-H…N, C-H…N, C-H…O)
Hydrogen bonds are among the most significant interactions governing the crystal packing of benzimidazole derivatives. The presence of both hydrogen bond donors (N-H groups) and acceptors (pyridine-like N atoms) in the imidazole and benzimidazole rings facilitates the formation of robust networks.
O-H…N and N-H…O: In crystals of hydroxyl-substituted benzimidazoles like (±)-1-(1H-Benzimidazol-2-yl)ethanol, intermolecular O—H⋯N and N—H⋯O hydrogen bonds link molecules into sheets. researchgate.net Similarly, 2-(1H-benzimidazol-2-yl)phenol features both an intramolecular O—H⋯N bond and intermolecular N—H⋯O bonds that form one-dimensional chains. nih.gov
N-H…N: Direct hydrogen bonds between the N-H of one benzimidazole molecule and the nitrogen acceptor of another are common. For instance, in 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N-H...N hydrogen bonds to form chains. nih.gov
Table 3: Examples of Hydrogen Bonds in Benzimidazole Derivatives
| Interaction Type | Donor | Acceptor | Compound Example | Reference |
|---|---|---|---|---|
| O–H···N | O-H | N (imidazole) | (±)-1-(1H-Benzimidazol-2-yl)ethanol | researchgate.net |
| N–H···O | N-H | O (hydroxyl) | 2-(1H-benzimidazol-2-yl)phenol | nih.gov |
| N–H···N | N-H | N (imidazole) | 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | nih.gov |
| C–H···O | C-H | O (carbonyl) | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one | nih.gov |
| C–H···N | C-H | N (imidazole) | 2-phenyl-1H-benzo[d]imidazoles | rsc.org |
π-π Stacking Interactions
The planar aromatic rings of the benzimidazole and imidazole moieties are prone to π-π stacking interactions, which are vital for the stabilization of the crystal lattice. These interactions typically occur in a head-to-tail or head-to-head arrangement. nih.gov In the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, four distinct π–π stacking interactions are observed, involving the imidazole ring, the fused benzene (B151609) ring, and the attached phenol (B47542) ring, with centroid-centroid distances ranging from 3.6106 Å to 3.6668 Å. nih.gov The electron-rich nature of the imidazole ring enhances these interactions. nih.gov These stacking forces often lead to the formation of infinite chains or columns within the crystal. rsc.orgresearchgate.net
Table 4: π-π Stacking Interaction Data in a Benzimidazole Derivative
| Interacting Rings | Centroid-Centroid Distance (Å) | Compound Example | Reference |
|---|---|---|---|
| Imidazole, Benzene, Phenol | 3.6106 - 3.6668 | 2-(1H-benzimidazol-2-yl)phenol | nih.gov |
C-H…π Interactions
C-H…π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, provide additional stabilization to the supramolecular structure. In various substituted benzimidazoles, these interactions are observed between different parts of the molecules. For example, in one furan-substituted benzimidazole, intermolecular C-H···π interactions are noted between the furan (B31954) substituents. nih.gov In other cases, these interactions can link molecular chains into layers or connect dimers into columns, working in concert with stronger hydrogen bonds and π-π stacking. nih.govnih.gov
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions
For benzimidazole derivatives, Hirshfeld analysis reveals that H···H contacts typically make up the most significant portion of the Hirshfeld surface, often accounting for over 45-58% of the total interactions. nih.govresearchgate.net This is followed by contacts involving carbon and hydrogen (C···H/H···C), which often include C-H...π interactions and represent around 18% of the surface. nih.gov Other significant contacts include those involving heteroatoms like oxygen and nitrogen (O···H, N···H), which correspond to the hydrogen bonds discussed previously.
Table 5: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzimidazole Derivative
| Contact Type | Contribution (%) | Compound Example | Reference |
|---|---|---|---|
| H···H | 57.9 | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one | nih.gov |
| C···H/H···C | 18.1 | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one | nih.gov |
| O···H/H···O | 14.9 | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one | nih.gov |
| H···H | 46.4 | (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione | researchgate.net |
Tautomerism and Isomerism Studies
The structural complexity of this compound gives rise to interesting isomeric phenomena. These include annular tautomerism within the benzimidazole moiety and conformational isomerism originating from the rotation around the single bond connecting the two heterocyclic rings.
Investigation of Annular Tautomerism
Annular tautomerism is a characteristic feature of N-unsubstituted 1H-benzimidazoles. beilstein-journals.org This phenomenon involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring fused to the benzene ring. nih.gov In the case of this compound, this results in two distinct, rapidly interconverting tautomeric forms.
The investigation of this tautomeric equilibrium is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. beilstein-journals.orgnih.gov The rate of proton transfer is influenced by factors such as the solvent and temperature. beilstein-journals.org
Fast Tautomeric Exchange: In many solution-state conditions, the proton exchange between N1 and N3 is rapid on the NMR timescale. This fast exchange leads to a time-averaged structure. As a result, pairs of carbon atoms in the benzimidazole ring become chemically equivalent, and their individual signals in the ¹³C NMR spectrum coalesce into single, averaged signals. This is observed for the C4/C7, C5/C6, and C3a/C7a pairs. beilstein-journals.org
Slow or Blocked Tautomeric Exchange: In certain solvents or in the solid state, the proton transfer can be slow or completely "blocked." beilstein-journals.org Under these conditions, the two nitrogen atoms are distinct, and consequently, the paired carbon atoms are no longer equivalent. This results in separate, distinct signals for each carbon atom (C4, C7, C5, C6, C3a, and C7a) in the ¹³C NMR spectrum. X-ray diffraction analysis of benzimidazole derivatives in the solid phase confirms the existence of a single tautomeric form. mdpi.com
The study of this equilibrium is crucial as the specific tautomer present can influence the molecule's binding affinity to biological targets. nih.gov
Table 1: Expected ¹³C NMR Signal Patterns for Benzimidazole Moiety under Different Tautomeric Exchange Rates
| Carbon Atoms | Signal Pattern (Fast Exchange) | Signal Pattern (Slow/Blocked Exchange) |
| C4 and C7 | One averaged signal | Two distinct signals |
| C5 and C6 | One averaged signal | Two distinct signals |
| C3a and C7a | One averaged signal | Two distinct signals |
Conformational Analysis
Conformational analysis of this compound focuses on the spatial arrangement of the imidazole and benzimidazole rings relative to each other. These rings are connected by a C-N single bond (C2 of benzimidazole to N1 of imidazole), and rotation around this bond gives rise to different conformers or rotamers.
The relative orientation of the two heterocyclic rings is a critical structural parameter. The stability of different conformers is determined by the balance between two main opposing factors:
Steric Hindrance: A planar conformation, where both rings lie in the same plane, would maximize steric repulsion between the hydrogen atoms on the adjacent rings. To alleviate this steric strain, the rings are expected to twist out of planarity.
Electronic Effects: Conjugation between the π-electron systems of the two rings would favor a more planar arrangement.
The most stable conformation is therefore a compromise, resulting in a twisted or non-planar structure. The degree of this twist is defined by the dihedral angle between the planes of the two rings. While specific experimental data on the conformational analysis of this compound is not detailed in the provided results, the principles can be understood from studies on analogous compounds like 2-propyl-1H-benzimidazole. researchgate.net In such systems, different conformers can lead to different crystal packing and the formation of polymorphs. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy landscape and identify the most stable conformers. mdpi.com
Table 2: Conceptual Conformational Isomers of this compound
| Conformation | Dihedral Angle (Approximate) | Relative Potential Energy | Key Feature |
| Planar | ~0° | High | Maximized π-conjugation but high steric hindrance. |
| Twisted (Stable) | Non-zero, non-90° | Low (Energy Minimum) | Optimal balance between minimizing steric hindrance and maintaining some electronic communication. |
| Perpendicular | ~90° | High | Minimized π-conjugation. |
Coordination Chemistry and Metal Organic Frameworks
Ligand Design and Coordination Modes of 2-Imidazol-1-Yl-1h-Benzimidazole and Analogs
The coordination behavior of this compound and its analogs is notable for its flexibility. It can act as a monodentate, bidentate, or even a polydentate ligand, depending on the reaction conditions and the metal center involved.
Monodentate, Bidentate, and Polydentate Coordination Behavior
The ligand this compound possesses multiple nitrogen atoms that can act as donor sites for coordination with metal ions. This allows for a variety of coordination modes:
Monodentate Coordination: In some complexes, the ligand coordinates to the metal center through a single nitrogen atom, typically from the imidazole (B134444) ring. This is often observed in complexes where other ligands are also present.
Bidentate Coordination: The ligand can also coordinate to a metal center through two nitrogen atoms, forming a chelate ring. This bidentate behavior enhances the stability of the resulting complex.
Polydentate Coordination: In more complex structures, the ligand can utilize multiple nitrogen atoms to coordinate to one or more metal centers, leading to the formation of intricate three-dimensional frameworks.
The specific coordination mode adopted by the ligand is influenced by factors such as the nature of the metal ion, the presence of counter-ions, and the solvent system used during synthesis. researchgate.net
Bridging Ligand Functions in Polymeric Architectures
A key feature of this compound is its ability to act as a bridging ligand, connecting two or more metal centers. This property is crucial for the construction of coordination polymers and metal-organic frameworks. By bridging metal ions, the ligand facilitates the formation of one-dimensional chains, two-dimensional layers, and three-dimensional networks. researchgate.netresearchgate.net
For instance, in some cadmium(II) complexes, the ligand bridges Cd(II) ions to form chain structures. researchgate.net Similarly, it can connect binuclear units to create layered architectures. The flexibility of the ligand, combined with its bridging capability, allows for the rational design and synthesis of polymeric structures with desired topologies and properties.
Synthesis and Characterization of Metal Complexes
A wide range of metal complexes have been synthesized using this compound and its derivatives as ligands. These complexes have been extensively characterized to understand their structural and electronic properties.
Transition Metal Complexes (e.g., Cd(II), Co(II), Ni(II), Zn(II), Cu(II), Fe(II))
Complexes of this compound with various transition metals have been reported in the literature. researchgate.netniscpr.res.inresearchgate.netresearchgate.netresearchgate.netrsc.org The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting complexes often exhibit interesting structural features and properties, such as fluorescence and catalytic activity. researchgate.netresearchgate.net
Here is a table summarizing some of the synthesized transition metal complexes:
| Metal Ion | Complex Formula | Coordination Geometry | Reference |
| Cd(II) | {[Cd(imb)(μ2-Cl)Cl]·CH3OH}n | Ladder-shaped chain | znaturforsch.com |
| Co(II) | [CoCl2(BzTn)2] | Distorted tetrahedral | unex.es |
| Ni(II) | Ni(Bzimpy)Phen2 | Monomeric | researchgate.net |
| Zn(II) | [Zn(bbb)Cl2]·DMF | Distorted tetrahedron | researchgate.net |
| Cu(II) | [Cu2(imb)2Cl4]·2CH3OH | Dinuclear | researchgate.net |
| Fe(II) | Fe(L3)22 | Octahedral | rsc.org |
Influence of Metal Centers on Coordination Geometry and Electronic Structure
For example, Cd(II) ions in complexes with this ligand have been observed in irregular octahedral geometries. researchgate.net In contrast, Co(II) complexes can adopt a distorted tetrahedral geometry. unex.es The electronic configuration of the metal ion also influences the electronic properties of the complex, such as its absorption and emission spectra. The interaction between the metal d-orbitals and the ligand orbitals can lead to charge transfer transitions, which are responsible for the color and luminescent properties of many of these complexes. nih.gov
Construction of Supramolecular Assemblies and Coordination Polymers
The ability of this compound to act as a versatile ligand, particularly its bridging capability, has been exploited in the construction of supramolecular assemblies and coordination polymers. These extended structures are formed through the self-assembly of the ligand and metal ions.
The resulting architectures can range from simple one-dimensional chains to complex three-dimensional networks with porous structures. researchgate.net These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing. nih.govmdpi.comrsc.org The properties of these materials can be tuned by systematically varying the ligand, the metal ion, and the reaction conditions.
One-Dimensional (1D) Polymeric Chains
The assembly of 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole (imb) with metal ions frequently results in the formation of one-dimensional polymeric chains. For instance, the reaction of imb with zinc(II) nitrate (B79036) and benzene-1,2-dicarboxylic acid under hydrothermal conditions yields a 1D coordination polymer. In this structure, binuclear zinc units are linked by bridging dicarboxylate ligands, forming infinite chains. mdpi.com Similarly, a cadmium(II) coordination polymer constructed with imb and benzene-1,2-dicarboxylate also exhibits a 1D chain structure. mdpi.com In this case, two Cd(II) ions are bridged by two dicarboxylate ligands to form a binuclear unit, and these units are then connected by pairs of bridging imb ligands to extend into a one-dimensional chain. mdpi.com These examples demonstrate how the interplay between the benzimidazole (B57391) ligand and a co-ligand can direct the formation of 1D architectures.
Two-Dimensional (2D) Layered Structures
While 1D chains are a common motif, the dimensionality of these structures can be extended into two-dimensional layers through various interactions. In the aforementioned zinc(II) polymer, the 1D chains are further connected through N-H···O hydrogen bonds, resulting in the formation of a 2D layered structure. mdpi.commdpi.com A similar phenomenon is observed in the cadmium(II) analogue, where hydrogen bonds and π-π stacking interactions between the 1D chains lead to a supramolecular 2D network. mdpi.com
In some cases, 2D structures are formed directly through coordination bonds. A cadmium(II) polymer synthesized with a methylated derivative, 2-(1H-imidazol-1-ylmethyl)-6-methyl-1H-benzimidazole, and benzene-1,2-dicarboxylate forms a 2D network where both the benzimidazole and dicarboxylate ligands act as bridges between the cadmium(II) centers. bit.edu.cn The combination of different ligands and the coordination preferences of the metal ion are crucial in achieving these layered architectures.
Three-Dimensional (3D) Frameworks
The ultimate goal in many MOF syntheses is the creation of stable, porous three-dimensional frameworks. The ligand 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole has been successfully used to construct a novel 3D supramolecular framework through self-assembly with water molecules. In this structure, the organic ligand acts as both a hydrogen-bond donor and acceptor, linking infinite one-dimensional zigzag chains of water molecules into a stable 3D network. nih.govresearchgate.net This highlights the critical role that hydrogen bonding can play in extending lower-dimensional structures into the third dimension. The use of multidentate carboxylate linkers, such as 1,3,5-benzenetricarboxylic acid, is another key strategy to build 3D porous structures with bis(2-benzimidazole) ligands.
Role of Auxiliary Ligands (e.g., Dicarboxylates) in Network Formation
The use of auxiliary ligands, particularly dicarboxylates, is a powerful strategy to control the final architecture of coordination networks based on benzimidazole ligands. The geometry, rigidity, and functionality of the dicarboxylate co-ligand significantly influence the resulting structure.
For example, the reaction of 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole with cadmium(II) and benzene-1,2-dicarboxylate leads to a 1D chain that further assembles into a 2D layer. mdpi.com The use of different dicarboxylates can lead to varied topologies; studies on zinc(II) coordination networks with a flexible di-imidazole ligand show that the length and conformation of the dicarboxylate ligands result in diverse 2D and 3D structures. The introduction of carboxylate functionalities onto the imidazole ligand itself, as seen with imidazole-dicarboxylate ligands, also leads to a rich variety of structures ranging from 1D to 3D, depending on the metal ion and reaction conditions. rsc.org These findings underscore the modularity and tunability afforded by the synergistic use of benzimidazole-based linkers and polycarboxylate co-ligands in designing complex coordination architectures.
Metal-Organic Frameworks (MOFs) and their Structural Characteristics
The design of MOFs using benzimidazole-based ligands like this compound is guided by principles of crystal engineering and an understanding of coordination chemistry. The resulting frameworks possess unique structural features, including specific pore structures and network topologies.
Design Principles for MOF Construction with Benzimidazole-Based Ligands
A critical design strategy involves the use of mixed-ligand systems, where a benzimidazole-based ligand is combined with another linker, typically a polycarboxylate. ebi.ac.uk This approach allows for fine-tuning of the resulting framework's dimensionality and topology. The choice of the metal ion or cluster is also crucial, as its coordination geometry and preference will dictate how the ligands are arranged in space. bit.edu.cn Furthermore, reaction conditions such as temperature, solvent, and the presence of modulators can influence the final crystal structure, sometimes leading to the formation of different polymorphs or framework dimensionalities from the same set of precursors. The strategic introduction of functional groups onto the benzimidazole backbone can also be used to impart specific properties, such as catalytic activity or selective sensing capabilities, to the final MOF.
Pore Structure and Topology
The pore structure and topology of MOFs are defining characteristics that determine their potential applications. The topology describes the underlying connectivity of the network, abstracting the metal nodes and organic linkers into points and lines. Benzimidazole-based MOFs can exhibit a range of topologies. For instance, a cadmium(II) MOF constructed with a benzimidazole-functionalized isophthalic acid ligand displays a 3D network. ebi.ac.uk
The pore structure, including the size, shape, and surface chemistry of the pores, is a direct consequence of the ligand's geometry and the network's topology. Microporous crystalline materials like MOFs possess well-defined cavities of molecular dimensions. For example, a zinc-based MOF featuring a 2-phenyl benzimidazole ligand was synthesized and characterized, demonstrating the creation of a framework with specific porosity. The design of MOFs can aim to create hierarchical pore systems, combining micropores and mesopores to enhance properties like molecular diffusion for applications in separation and catalysis. The topology of the pore network, which can be analyzed using computational tools, reveals how the individual pores are interconnected, which is crucial for understanding mass transport through the material.
Guest Encapsulation and Host-Guest Interactions
Information regarding the guest encapsulation properties and host-guest interactions of Metal-Organic Frameworks (MOFs) derived from the this compound ligand is not available in the reviewed scientific literature. Studies detailing the uptake of specific guest molecules, the nature of the interactions between the host framework and the guest, and associated thermodynamic or kinetic data have not been reported. The porosity and potential for creating accessible voids within MOFs based on this ligand have yet to be explored, which is a prerequisite for any investigation into guest encapsulation. Therefore, no data tables or detailed research findings on this specific topic can be provided.
Computational and Theoretical Investigations of 2 Imidazol 1 Yl 1h Benzimidazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 2-imidazol-1-yl-1H-benzimidazole and its derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly used to predict a wide range of molecular properties. dntb.gov.uaresearchgate.net
Optimized Geometrical Structures and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. The optimization of the molecular geometry of benzimidazole (B57391) derivatives is often performed without any symmetry constraints to find the global minimum on the potential energy surface. researchgate.net
For instance, in a study of N-Butyl-1H-benzimidazole, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set showed excellent agreement with experimental data. nih.gov The calculated bond lengths for C1-N26 and C2-N27 were found to be very similar at 1.386 Å and 1.387 Å, respectively, which aligns well with the experimental values of 1.391 Å and 1.367 Å. nih.gov
Optimized Geometrical Parameters of a Benzimidazole Derivative
| Parameter | Theoretical (Å) | Experimental (Å) |
|---|---|---|
| C1-N26 | 1.386 | 1.391 |
| C2-N27 | 1.387 | 1.367 |
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential - MEP)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. nih.govschrodinger.com
For many benzimidazole derivatives, the HOMO-LUMO gap is calculated to understand their potential bioactivity and electronic transitions. irjweb.com For example, in one study, the HOMO-LUMO energy gap of a substituted benzimidazole was found to be 4.4871 eV, indicating significant intramolecular charge transfer. irjweb.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecular surface. It helps in identifying the regions susceptible to electrophilic and nucleophilic attacks. researchgate.net In MEP maps, red areas denote negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For many imidazole (B134444) derivatives, the negative potential is often localized over nitrogen atoms. researchgate.net
Frontier Orbital Energies and Related Parameters of a Benzimidazole Derivative
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.2967 |
| E_LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding molecular stability. nih.gov The stabilization energy associated with these interactions, known as hyperconjugative interaction energy, quantifies the strength of the electron delocalization. acadpubl.eu
Fukui Functions and Local/Global Reactivity Descriptors
Fukui functions are powerful tools in DFT for predicting the reactivity of different sites within a molecule. researchgate.net They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function, ƒ(r), helps to identify the most probable sites for nucleophilic (ƒ+) and electrophilic (ƒ-) attacks. iucr.org A higher value of the Fukui function at a specific site suggests a greater propensity for reaction at that location. researchgate.net
First-Order Hyperpolarizability and Nonlinear Optical (NLO) Properties Prediction
Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules. The first-order hyperpolarizability (β) is a key parameter that determines a material's NLO response. Molecules with large β values are of interest for applications in photonics and optoelectronics. nih.gov
DFT calculations have been used to predict the NLO properties of various benzimidazole derivatives. dntb.gov.uaresearchgate.net For some derivatives, the calculated first-order hyperpolarizability was found to be significantly greater than that of urea, a standard NLO material. researchgate.net This suggests that benzimidazole-based compounds could be promising candidates for the development of new NLO materials. biointerfaceresearch.com The NLO response is often related to the extent of intramolecular charge transfer, which can be enhanced by appropriate substitution with electron-donating and electron-accepting groups.
Vibrational Spectroscopy Simulations
Theoretical vibrational analysis is a powerful complement to experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and modes of a molecule, which aids in the assignment of experimental spectral bands. mersin.edu.tr
For benzimidazole derivatives, theoretical vibrational spectra are often calculated at the B3LYP/6-31G(d) or higher levels of theory. mersin.edu.tr The calculated frequencies are often scaled to better match the experimental values. For example, in the study of 2-ethyl-1H-benzo[d]imidazole, the calculated N-H stretching mode was at 3507 cm⁻¹ (DFT-B3LYP), which is in the expected region for such vibrations. mersin.edu.tr The C-H stretching vibrations in a related compound were predicted in the range of 2927-3123 cm⁻¹, which showed good agreement with the experimental FT-IR spectrum. mdpi.com
Potential Energy Distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes, indicating the contribution of different internal coordinates to each vibration. dntb.gov.uaresearchgate.net This detailed theoretical analysis is invaluable for a complete understanding of the vibrational properties of the molecule.
Calculation of Vibrational Frequencies
No published studies detailing the calculation of vibrational frequencies for this compound were found. Such analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), would be necessary to predict the compound's infrared and Raman spectra.
Potential Energy Distribution (PED) Analysis
Information regarding the Potential Energy Distribution (PED) analysis for this compound is not available. A PED analysis is essential for making a precise assignment of the vibrational modes calculated, linking them to specific bond stretches, bends, and torsions within the molecule.
Correlation with Experimental Infrared and Raman Spectra
A correlation between theoretical calculations and experimental infrared and Raman spectra for this compound cannot be provided, as no corresponding computational or experimental spectroscopic data were found in the available literature.
Molecular Docking and Molecular Dynamics Simulations
There is no available research on the molecular docking or molecular dynamics simulations of this compound.
Prediction of Binding Modes and Ligand-Receptor Interactions
No molecular docking studies have been published that predict the binding modes and specific interactions of this compound with any biological receptors.
Simulation of Molecular Recognition Processes
There are no available simulations of the molecular recognition processes between this compound and potential biological targets.
Conformational Dynamics in Biological Environments
Studies on the conformational dynamics of this compound within biological environments, which would be investigated through molecular dynamics simulations, have not been found in the scientific literature.
Mechanistic Insights into Biological Activities at the Molecular Level
Antimicrobial Activity: Molecular Mechanisms
Derivatives of the benzimidazole (B57391) nucleus are potent agents against a wide spectrum of microorganisms, including bacteria, fungi, protozoa, and helminths. researchgate.netnih.govresearchgate.net Their efficacy stems from the ability to interfere with essential microbial life processes at the molecular level.
The antimicrobial action of benzimidazole derivatives involves the disruption of various cellular functions crucial for pathogen survival and proliferation.
Bacteria: Benzimidazole compounds have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MIC) below 1 µg/mL. nih.gov Other derivatives have been effective against Mycobacterium smegmatis. nih.gov The antibacterial effect is often linked to the inhibition of key cellular processes like cell division and energy metabolism. nih.gov Some triazole-bearing benzimidazoles have shown selective activity against Moraxella catarrhalis and broad inhibition of Gram-positive bacteria. nih.gov
Fungi: The antifungal properties of benzimidazoles are well-documented, particularly against pathogenic yeasts like Candida albicans. researchgate.netnih.govpjmonline.org Certain derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole demonstrated low MIC values of 3.9 µg/mL against C. albicans. nih.gov The primary mechanism often involves the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.netnih.gov This leads to destabilization and eventual death of the fungal cell. nih.gov
Protozoa: Benzimidazole-containing compounds have shown promising antiprotozoal activity. nih.gov Notably, they have been investigated as potential treatments for Human African trypanosomiasis (sleeping sickness), a disease caused by the parasite Trypanosoma brucei. nih.gov The development of new agents against this fatal infection remains a critical area of research. nih.gov
Helminths: Benzimidazoles, such as albendazole (B1665689), are a cornerstone of anthelmintic therapy used to control parasitic nematode infections. researchgate.netnih.gov Their mechanism of action against these worms is primarily through the disruption of the microtubule cytoskeleton. nih.gov
The following table summarizes the antimicrobial activity of selected benzimidazole derivatives.
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives| Compound Class | Target Organism | Activity/MIC | Reference |
|---|---|---|---|
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus (MRSA) | MIC < 1 µg/mL | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | MIC = 3.9 µg/mL | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | MIC = 3.9 µg/mL | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | MIC = 3.9 µg/mL | nih.gov |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Streptococcus faecalis, S. aureus, MRSA | MIC = 4-8 µg mL–1 | nih.gov |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Candida albicans, Aspergillus niger | MIC = 64 µg mL–1 | nih.gov |
The antimicrobial effects of benzimidazoles are achieved by interacting with specific molecular targets within the pathogen.
Microtubule Blockage in Nematodes: The primary anthelmintic mechanism of benzimidazoles is the inhibition of tubulin polymerization. nih.gov These drugs bind with high affinity to the β-tubulin subunit of the nematodes, preventing its assembly into microtubules. nih.gov Microtubules are essential for numerous cellular functions, including cell structure, intracellular transport, and cell division. Their disruption leads to paralysis and death of the worm. Resistance in nematodes often arises from specific mutations in the β-tubulin gene (ben-1 in C. elegans), which reduce the binding affinity of the drug. nih.gov
Other Microbial Targets: In bacteria, molecular docking studies have identified several potential targets for benzimidazole derivatives. These include the FtsZ (Filamenting temperature-sensitive protein Z), a crucial protein in bacterial cell division, and pyruvate (B1213749) kinase, an essential enzyme in glycolysis. nih.gov Inhibition of these proteins disrupts fundamental cellular processes, leading to bacterial death. nih.gov For some derivatives, inhibition of E. coli DNA topoisomerase I has also been identified as a mechanism. nih.gov In fungi, the key target is often the enzymatic pathway responsible for ergosterol synthesis. researchgate.net
The antimicrobial potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. researchgate.net Structure-activity relationship (SAR) studies help in designing more effective antimicrobial agents.
The substitution pattern at the N-1 and C-2 positions of the benzimidazole ring significantly influences biological properties. acs.org Introducing alkyl groups at the N-1 position of 2-phenyl-1H-benzo[d]imidazole has been shown to result in positive antifungal activities. nih.gov
For 2-substituted-1H-benzimidazole derivatives, an increase in the length of the alkyl chain at the 2-position of an associated oxadiazole ring was found to enhance antifungal activity against C. albicans and antibacterial activity against S. aureus and B. subtilis. nih.gov
The presence of specific substituents on a phenyl ring attached to the core, such as chloro (Cl), methyl (CH₃), hydroxyl (OH), and amino (NH₂) groups, can lead to significant antibacterial potential. nih.gov
Anticancer Activity: Molecular Targets and Pathways
The benzimidazole scaffold is a privileged structure in the development of anticancer drugs, with derivatives showing activity against a range of human cancers by targeting key cellular pathways. researchgate.netnih.gov
Benzimidazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory settings.
Cytotoxicity: Novel benzimidazole derivatives have shown potent cytotoxicity against liver (HepG2), colon (DLD-1), and breast (MCF-7, MDA-MB-231) cancer cell lines. researchgate.netjksus.org For example, one derivative exhibited an IC₅₀ value of 0.36 µM against SMMC-7721 hepatocarcinoma cells. Another derivative, 8l, was significantly cytotoxic against MDA-MB-231 and 4T1 breast cancer cells with IC₅₀ values of 3.26 µM and 5.96 µM, respectively. researchgate.net Some newly synthesized benzimidazole/1,2,3-triazole hybrids showed remarkable potency, with GI₅₀ values as low as 25 nM. nih.gov
Apoptotic Pathways: A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis (programmed cell death). nih.govresearchgate.net Benzimidazoles can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. jksus.org This is evidenced by the upregulation of pro-apoptotic markers like Bax, Caspase-3, and Caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govjksus.orgnih.gov The activation of caspases, a family of cysteine proteases, is a central event in apoptosis, leading to the systematic dismantling of the cell. nih.gov Some compounds have also been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. researchgate.net
Table 2: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ Value | Reference |
|---|---|---|---|
| Compound 7b | SMMC-7721 (Hepatocarcinoma) | 0.36 µM | researchgate.net |
| Compound 7e | HepG2 (Hepatocarcinoma) | 0.12 µM | researchgate.net |
| Compound 8l | MDA-MB-231 (Breast) | 3.26 µM | researchgate.net |
| Compound 3 | HepG2 (Liver) | 25.14 µM | jksus.org |
| Compound 3 | MCF-7 (Breast) | 22.41 µM | jksus.org |
| Hybrid 10e | NCI-60 Panel | 25 nM | nih.gov |
| Hybrid 6i | NCI-60 Panel | 29 nM | nih.gov |
The targeted inhibition of specific enzymes that drive cancer cell proliferation and survival is a key strategy in modern oncology. Benzimidazole derivatives have been designed to inhibit several such critical kinases.
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that, when mutated, becomes a driver of acute myeloid leukemia (AML). bohrium.comnih.gov A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been developed as potent inhibitors of FLT3 and its drug-resistant mutants (e.g., FLT3-ITD and FLT3-D835Y). nih.govtandfonline.com One of the most potent inhibitors, compound 8r, demonstrated strong inhibitory activity against FLT3 with an IC₅₀ of 41.6 nM, and was even more potent against the mutants FLT3-ITD (IC₅₀ = 22.8 nM) and FLT3-TKD (D835Y) (IC₅₀ = 5.64 nM). nih.gov These type II inhibitors provide a basis for developing novel treatments for AML. bohrium.com Another optimized benzimidazole derivative, 22b, showed an IC₅₀ value of 0.48 nM against the FLT3-TKD(D835Y) mutant. whiterose.ac.uk
Cyclin-Dependent Kinase-8 (CDK8): CDK8, along with its paralog CDK19, is a component of the Mediator complex which regulates gene expression. nih.gov Its dysregulation is implicated in various cancers. While direct inhibition by 2-imidazol-1-yl-1H-benzimidazole is not specified, hybridization approaches using different heterocyclic cores, including imidazopyridines, have been employed to develop potent CDK8/19 inhibitors. nih.gov These efforts highlight the versatility of imidazole-containing scaffolds in designing selective kinase inhibitors. For example, a pyrazolopyridine-based inhibitor, compound 15, was developed that significantly inhibits the phosphorylation of a known CDK8 substrate with an IC₅₀ of 2 nM. nih.gov
Other Kinases: Benzimidazole derivatives have also been developed as inhibitors of other important cancer-related kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are implicated in non-small cell lung cancer and melanoma, respectively. nih.govnih.gov
Antiprotozoal Activity: Specific Molecular Interactions
Benzimidazole derivatives have demonstrated significant in vitro activity against the protozoan parasites Trichomonas vaginalis and Giardia intestinalis. nih.gov The primary molecular mechanism for many anthelmintic and antiprotozoal benzimidazoles is the inhibition of tubulin polymerization. nih.govresearchgate.net These parasites rely on their microtubule cytoskeleton for motility, cell division, and nutrient absorption. By binding to the parasite's β-tubulin, these compounds disrupt these vital functions. nih.gov The susceptibility of these protozoa is linked to specific amino acid residues in their β-tubulin sequence; residues such as Glu-198 and Phe-200 are considered strong predictors of benzimidazole susceptibility. nih.gov
Studies have shown that G. intestinalis (also known as Giardia lamblia) and T. vaginalis are highly susceptible to several benzimidazole derivatives, with 50% inhibitory concentrations (IC50) in the low micromolar and even nanomolar range. nih.govresearchgate.net For example, some derivatives show lethal, time-dependent activity against T. vaginalis. nih.gov However, activity against Entamoeba histolytica has been reported to be limited or absent for certain benzimidazoles. nih.govnih.gov
Table 1: In Vitro Activity of Selected Benzimidazole Derivatives Against Protozoan Parasites This table presents IC50 values from a study on various benzimidazole derivatives, illustrating their potency against different protozoa. Note that these are general benzimidazole derivatives, not specifically this compound.
| Compound | T. vaginalis (IC50 µg/mL) | G. lamblia (IC50 µg/mL) |
|---|---|---|
| Mebendazole | 0.01 | 0.01 |
| Flubendazole | 0.005 | 0.01 |
| Fenbendazole | 0.16 | 0.01 |
The molecular mechanism of benzimidazoles is often compared to other classes of antiparasitic drugs, such as nitroimidazoles (e.g., metronidazole) and other tubulin binders.
Against anaerobic protozoa like Giardia and Trichomonas, the standard treatment often involves nitroimidazoles. nih.gov These drugs are prodrugs that require reductive activation of their nitro group within the parasite, creating cytotoxic radicals that damage DNA and other macromolecules. This mechanism differs fundamentally from the primary mechanism of most benzimidazoles, which target the structural protein tubulin. nih.govresearchgate.net Consequently, benzimidazoles can be effective against strains that have developed resistance to nitroimidazoles. Some studies have shown certain benzimidazoles to be significantly more effective in vitro against Giardia lamblia than metronidazole. researchgate.net
When compared to other tubulin-inhibiting agents like colchicine, benzimidazoles bind to a specific site on β-tubulin, which is distinct from the colchicine-binding site, although interactions at this site are explored in docking studies. nih.gov The selective toxicity of anthelmintic and antiprotozoal benzimidazoles stems from their significantly higher affinity for parasite β-tubulin compared to mammalian tubulin, a difference attributed to variations in the amino acid sequence of the protein. rjptonline.orgresearchgate.net
Other Biologically Relevant Molecular Interactions
The antimalarial activity of benzimidazole derivatives involves multiple potential mechanisms. A key target within the Plasmodium falciparum parasite is the digestive vacuole, where hemoglobin is broken down, releasing toxic heme. mesamalaria.orgacs.org To survive, the parasite polymerizes this heme into a non-toxic crystalline substance called hemozoin. Some benzimidazole-based compounds are known to inhibit this process. mesamalaria.orgacs.org By capping the growing hemozoin crystal, they prevent further polymerization, leading to a buildup of toxic free heme that induces oxidative stress and kills the parasite. mesamalaria.org
However, hemozoin inhibition is not the only mechanism. Studies on different benzimidazole scaffolds have shown that while some derivatives localize to the digestive vacuole and inhibit hemozoin formation, others accumulate in different organelles, suggesting alternative targets. acs.org These other mechanisms are still under investigation but may involve the inhibition of other essential parasite enzymes or disruption of different cellular processes. parasite.org.au Some benzimidazole derivatives have shown potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum in the nanomolar range. nih.govmesamalaria.org
The primary molecular mechanism of action for benzimidazoles against filarial nematodes is the disruption of microtubule function. nih.gov These compounds, including derivatives like albendazole and mebendazole, exhibit a high affinity for the β-tubulin subunit of the parasite. nih.govwikipedia.org This binding event inhibits the polymerization of tubulin dimers into microtubules, which are crucial for cell structure, division, and intracellular transport in the worm. rjptonline.org
The selective toxicity of these drugs is a result of their preferential binding to parasite β-tubulin over the host's mammalian counterpart. rjptonline.orgresearchgate.net The resulting disruption of the microtubule-dependent processes within the filarial worm leads to impaired glucose uptake, depletion of glycogen (B147801) stores, and ultimately, a slow death of the parasite. rjptonline.org This mechanism effectively paralyzes and kills the worms, which are then cleared from the host's system.
Compound Reference Table
| Compound Name | Class / Type |
|---|---|
| This compound | Parent Compound |
| Metronidazole | Nitroimidazole Antiparasitic |
| Tinidazole | Nitroimidazole Antiparasitic |
| Mebendazole | Benzimidazole Anthelmintic |
| Albendazole | Benzimidazole Anthelmintic |
| Flubendazole | Benzimidazole Anthelmintic |
| Fenbendazole | Benzimidazole Anthelmintic |
| Colchicine | Tubulin Polymerization Inhibitor |
Advanced Applications and Functional Materials Derived from 2 Imidazol 1 Yl 1h Benzimidazole
Optical and Photophysical Applications
The benzimidazole (B57391) scaffold is a key component in a variety of heteroaromatic molecular systems designed for optoelectronics. Its electron-accepting nature, combined with its role as a π-bridge and its sensitivity to pH changes, makes it an exceptional candidate for optical materials. tandfonline.com
Derivatives of 2-(1H-imidazol-2-yl)phenol exhibit notable fluorescence, a characteristic that is influenced by both substituents on the phenol (B47542) ring and the surrounding medium. nih.gov The coordination of these ligands with metal ions, such as zinc(II), can lead to either a quenching or enhancement of fluorescence intensity. nih.gov For instance, while coordination to zinc(II) ions quenches the emission for some derivatives, it enhances the fluorescent intensity for others, with a linear relationship observed between emission intensity and zinc ion concentration at the 10⁻⁸ M level. nih.gov The introduction of a methoxyl substituent, in particular, has been shown to be favorable for fluorescence enhancement in the corresponding zinc compounds. nih.gov
The fluorescence of certain benzimidazole derivatives is rooted in the excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.net This process, which can lead to an unusually large Stokes shift, is a feature of compounds like 2-(2-hydroxyphenyl)benzimidazole (HPBI). researchgate.netnih.gov The fluorescence quantum yield and intensity are dependent on the nature of substituents. researchgate.net
The solid-state packing of these molecules, influenced by hydrogen bonding and π-π stacking interactions, also plays a crucial role in their emission properties. nih.gov For example, one-dimensional arrays formed through continuous π-π stacking and hydrogen bonding have been observed, as well as discrete dimeric stack units and hydrogen-bonded 1D network structures. nih.gov
The integration of benzimidazole-based fluorophores into supramolecular structures, such as metal-organic frameworks (MOFs), has led to the development of novel fluorescent materials. tandfonline.comrsc.org Zeolitic imidazolate framework-8 (ZIF-8), a well-known MOF, has been utilized as a host material to encapsulate and enhance the fluorescence of 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI). nih.govrsc.org
The porous structure of ZIF-8 provides a confined environment that facilitates the adsorption of HPBI molecules. nih.govrsc.org This interaction, which can involve π-π stacking between the aromatic rings of HPBI and the imidazole (B134444) units of the ZIF-8 framework, leads to a significant enhancement of fluorescence. nih.gov The emission peaks of ZIF-8 and HPBI are in a similar range, allowing for resonance enhancement of the fluorescence. nih.govrsc.org The extent of this enhancement is dependent on the concentration of the encapsulated HPBI, indicating that the pore structure of the MOF can become saturated. nih.govrsc.org These findings highlight the potential of using MOFs to modulate the luminescent properties of benzimidazole derivatives for applications in molecular fluorescence sensing. nih.govrsc.org
Benzimidazole and its derivatives have emerged as a significant class of organic materials for nonlinear optical (NLO) applications, particularly for second harmonic generation. researchgate.netresearchgate.net The NLO properties of these materials can be tuned through synthetic modifications. nih.gov
Theoretical and computational studies, often employing density functional theory (DFT), are instrumental in predicting and understanding the NLO characteristics of newly synthesized benzimidazole derivatives. researchgate.netnih.gov These studies involve the calculation of parameters such as first (β) and second (γ) hyperpolarizabilities, which are related to the macroscopic second- and third-order electric susceptibilities, respectively. researchgate.net For instance, a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles were designed and synthesized, with their NLO properties evaluated. nih.gov Among the studied compounds, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole was identified as a particularly promising NLO material due to its high hyperpolarizability values. nih.govacs.org
The growth of high-quality single crystals is crucial for harnessing the NLO properties of these organic materials. researchgate.netias.ac.in Benzimidazole L-tartrate (BILT) single crystals, grown by the slow evaporation method, have demonstrated a second harmonic generation (SHG) efficiency 2.69 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. ias.ac.in The thermal stability and optical transparency of these crystals are critical factors for their application in optoelectronic devices. researchgate.netias.ac.in
Natural bond orbital (NBO) analysis is another computational tool used to investigate the intramolecular charge transfer and bonding interactions that contribute to the NLO response of these molecules. researchgate.netnih.gov This analysis helps in understanding the donor-acceptor interactions and the stabilization energies associated with charge transfer processes within the molecule. nih.govacs.org
Sensing and Recognition Technologies
The inherent ability of the benzimidazole scaffold to interact with various analytes, coupled with its favorable photophysical properties, makes it an excellent platform for the development of sensors. tandfonline.com
Benzimidazole derivatives have been successfully developed as fluorescent chemosensors for the detection of metal ions. tandfonline.com For example, 2-(1H-Benzimidazol-2-yl)phenol (HBYP) has been shown to act as a selective fluorescent sensor for Fe³⁺ ions. researchgate.net The addition of Fe³⁺ ions to a solution of HBYP results in a dramatic quenching of its fluorescence. researchgate.net
Similarly, certain derivatives of 2-(2'-hydroxyphenyl)benzimidazole exhibit enhanced fluorescence upon the selective addition of Zn²⁺ ions, without a significant response to other common metal ions such as Na⁺, K⁺, Mg²⁺, and Ca²⁺. researchgate.net This selectivity makes them suitable for ratiometric fluorescence sensing of Zn²⁺. researchgate.net The sensing mechanism often involves the coordination of the metal ion to the benzimidazole derivative, which in turn modulates the photophysical properties of the molecule. nih.gov The versatility of synthetic routes allows for the fine-tuning of these sensors to target specific analytes. researchgate.net
The principle of molecular recognition, a fundamental aspect of biological systems, is also being harnessed in benzimidazole-based biosensing. Bisbenzimidazole derivatives, in particular, are known to act as DNA minor groove-binding ligands. nih.gov This binding is non-covalent and involves a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces with the A-T rich regions of the DNA minor groove. nih.gov
This specific molecular recognition of DNA sequences has been exploited in the design of molecules that can act as probes for DNA. The interaction between these benzimidazole derivatives and DNA can be studied using various spectroscopic techniques, including UV absorption, fluorescence, and circular dichroism, providing insights into the binding mode and affinity. nih.gov While the primary application of these DNA-binding agents has been in the development of anticancer therapeutics that interfere with DNA-mediated enzymatic processes, the underlying principle of molecular recognition forms a basis for potential biosensing applications. nih.gov For instance, a change in the fluorescence signal of a benzimidazole derivative upon binding to a specific DNA sequence could be used for its detection.
Materials Science Applications
The unique structural characteristics of 2-Imidazol-1-Yl-1h-Benzimidazole, which combines both imidazole and benzimidazole moieties, make it a valuable building block in materials science. The presence of multiple nitrogen heteroatoms and aromatic rings facilitates strong interactions with metal surfaces and allows for its incorporation into larger, functional macromolecules and frameworks. These properties are leveraged in applications ranging from protecting metals against corrosion to creating advanced materials for environmental remediation and tunable technologies.
Corrosion Inhibition Mechanisms on Metal Surfaces
Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, and copper, particularly in acidic environments. iaea.orgresearchgate.netsdu.edu.cnrsc.org The efficacy of these compounds, including this compound, stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. sdu.edu.cnsoton.ac.uk
The inhibition mechanism involves several key processes:
Adsorption: The inhibitor molecules adsorb onto the metal surface. This process is facilitated by the presence of heteroatoms (like nitrogen), π-electrons from the aromatic rings, and conjugated double bonds. sdu.edu.cnnih.gov These features allow for interaction with the metal's d-orbitals, leading to the formation of a stable adsorbed layer. nih.gov The adsorption can be physical (electrostatic attraction between charged molecules and the charged metal surface) or chemical (chemisorption, involving charge sharing or transfer to form a coordinate-type bond). rsc.orggoogle.com Studies show that the adsorption of benzimidazole derivatives often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netsdu.edu.cnrsc.org
Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal. This film acts as a physical barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface. sdu.edu.cngoogle.com Scanning Electron Microscopy (SEM) analysis of inhibited metal samples confirms the existence of this protective layer. researchgate.netsdu.edu.cn
The molecular structure of the inhibitor plays a crucial role in its effectiveness. nih.govnih.gov The presence of both imidazole and benzimidazole rings in a single molecule provides a large number of active sites and π-electrons, enhancing its adsorption capability on the metal surface. rsc.org
Table 1: Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB) | Carbon Steel | 1 M HCl | 95% | 10⁻³ M | rsc.orgresearchgate.net |
| 2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole (TMI) | J55 Steel | 3.5 wt% NaCl (CO₂ saturated) | 94% | 400 mg/L | nih.gov |
| 2,4-diphenylbenzo sdu.edu.cnnih.govimidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 mol L⁻¹ HCl | 90.5% | 0.1 mmol L⁻¹ | nih.gov |
| 2-(4-octylphenyl)-4-phenylbenzo sdu.edu.cnnih.govimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 mol L⁻¹ HCl | 91.9% | 0.1 mmol L⁻¹ | nih.gov |
| 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimiazol-2-one (CHBI) | Copper | 3.5 wt% NaCl | 86.49% | 10⁻³ M | nih.gov |
Photocatalytic Properties and Environmental Applications
The imidazole and benzimidazole moieties are being explored for their roles in photocatalysis, a process that utilizes light to drive chemical reactions for environmental applications. These applications include the degradation of persistent organic pollutants in water and the reduction of carbon dioxide into valuable chemical feedstocks. researchgate.netresearchgate.net
While research on the specific photocatalytic activity of this compound is emerging, studies on related structures demonstrate their potential. Imidazole compounds can act as photosensitizers, absorbing light and initiating photochemical reactions. sdu.edu.cn For instance, the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) undergoes direct photolysis under solar irradiation, leading to its degradation through pathways like desulfonation and ring cleavage. nih.gov This suggests that the benzimidazole core is photoactive and can be broken down in the environment.
More advanced applications involve incorporating these heterocyclic units into more complex photocatalytic systems:
Modification of Semiconductors: Imidazole can be used to modify standard photocatalysts like graphitic carbon nitride (g-C₃N₄). This modification enhances visible light absorption and improves the separation of charge carriers, leading to a significant boost in photocatalytic activity for hydrogen evolution and the degradation of water contaminants. iaea.org
Metal-Organic Frameworks (MOFs): Imidazole-based ligands are used to construct MOFs that act as heterogeneous photocatalysts. researchgate.net Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, are investigated for degrading organic pollutants and for CO₂ reduction. researchgate.netsoton.ac.uk For example, zinc- and cobalt-based imidazolate frameworks have been successfully synthesized for the visible-light-driven reduction of CO₂ to carbon monoxide. researchgate.net The porous nature and high surface area of these MOFs, combined with the photoactive properties of the imidazole linkers, make them promising for environmental remediation. researchgate.netnih.gov
The mechanism in these systems typically involves the photocatalyst absorbing light to generate electron-hole pairs. These charge carriers then migrate to the surface and react with water, oxygen, or pollutants, generating reactive oxygen species (like hydroxyl radicals) that degrade contaminants or participate in reduction reactions. nih.gov The imidazole unit can play a role in light absorption, charge transfer, and providing active sites for these reactions. iaea.orgresearchgate.net
Functional Materials with Tunable Properties
The rigid, aromatic structure of this compound makes it an excellent candidate for incorporation as a building block into high-performance polymers and metal-organic frameworks (MOFs), enabling the creation of functional materials with tailored properties.
Polymers: Novel polymers containing benzimidazole units in their main chain have been synthesized, exhibiting remarkable thermal and mechanical properties. mdpi.comnih.gov For example, by reacting 1H-benzo[d]imidazol-2(3H)-one with activated aromatic dihalides, researchers have produced high molecular weight linear polymers. mdpi.comnih.gov These polymers are often soluble in various organic solvents, allowing them to be cast into transparent, flexible, and creasable films. mdpi.comnih.gov
A key feature of these polymers is their exceptionally high glass transition temperature (Tg). The homopolymer of a benzimidazolone derivative can have a Tg as high as 348 °C. mdpi.comnih.gov Incorporating even a small amount (e.g., 30 mol%) of the 2H-benzimidazol-2-one unit into a commercial poly(aryl ether) can significantly raise its Tg (from 220 °C to 269 °C), enhancing its thermal stability for high-temperature applications. mdpi.comnih.gov
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole and benzimidazole rings are excellent coordination sites for metal ions, making this compound a versatile ligand for constructing MOFs. mdpi.comrsc.org MOFs are highly porous, crystalline materials with potential applications in gas storage, separation, catalysis, and sensing. rsc.org
By selecting different metal ions and modifying the organic linker, the properties of the resulting MOF can be finely tuned. For instance, Zeolitic Imidazolate Framework-8 (ZIF-8), built from zinc ions and methylimidazole linkers, is known for its high porosity and stability. rsc.org Such frameworks can be used as carrier materials for other functional molecules. A study demonstrated that ZIF-8 can capture the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), leading to an enhancement of its fluorescence. This highlights the potential for creating luminescent materials for sensing applications. rsc.org Furthermore, imidazole-functionalized MOFs are being developed for CO₂ capture and its subsequent conversion into useful chemicals like cyclic carbonates. soton.ac.uk
Table 2: Properties of Functional Materials Derived from Benzimidazole Units
| Material Type | Benzimidazole Building Block | Key Tunable Property | Resulting Characteristic | Potential Application | Reference |
| Homopolymer | 1H-benzo[d]imidazol-2(3H)-one | Thermal Stability | Glass Transition Temperature (Tg) of 348 °C | High-performance films | mdpi.comnih.gov |
| Copolymer | 1H-benzo[d]imidazol-2(3H)-one with 4,4′-biphenol | Thermal Stability | Increased Tg from 220 °C to 269 °C | Engineering plastics | mdpi.comnih.gov |
| MOF Carrier System | Zeolitic Imidazolate Framework-8 (ZIF-8) | Luminescence | Fluorescence enhancement of captured 2-(2-hydroxyphenyl)-1H-benzimidazole | Molecular sensing | rsc.org |
| Catalytic MOF | Imidazole-grafted MIL-101(Cr) | Catalytic Activity | Enhanced CO₂ capture and conversion to cyclic carbonates | CO₂ utilization | soton.ac.uk |
Future Research Directions and Unexplored Avenues
Rational Design and Synthesis of Novel Derivatives with Enhanced Properties
The future of 2-imidazol-1-yl-1H-benzimidazole research will heavily rely on the principles of rational design to synthesize novel derivatives with tailored functionalities. The inherent modularity of this scaffold allows for systematic modifications to fine-tune its properties for specific applications.
Tailoring Electronic and Steric Properties for Specific Applications
Strategic modifications to the electronic and steric characteristics of the this compound core are paramount for optimizing its performance. The introduction of electron-donating or electron-withdrawing groups at various positions on both the imidazole (B134444) and benzimidazole (B57391) rings can significantly alter the molecule's electron density distribution. This, in turn, can influence its binding affinities for biological targets or its performance in electronic materials. For instance, enhancing the electron-donating properties could improve its efficacy as a ligand in organometallic catalysts, while the incorporation of bulky substituents could introduce steric hindrance to achieve selectivity in biological interactions. Computational modeling will be an indispensable tool in predicting the impact of these modifications, thereby guiding synthetic efforts towards derivatives with desired electronic and steric profiles.
In-Depth Mechanistic Studies for Advanced Biological and Materials Applications
A fundamental understanding of the mechanisms through which this compound and its derivatives exert their effects is crucial for their development into advanced applications. Future research must delve into the intricate details of their interactions at a molecular level.
High-Resolution Structural Biology of Compound-Target Interactions
For biological applications, elucidating the precise binding modes of this compound derivatives with their protein targets is a key objective. High-resolution techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in visualizing these interactions. Such structural insights will not only rationalize observed biological activities but also provide a blueprint for the design of next-generation derivatives with improved potency and selectivity. Understanding the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces governing these interactions will enable the design of compounds that fit more snugly into the binding pockets of their targets, leading to enhanced therapeutic effects.
Exploration of Novel Supramolecular Architectures and MOF Functionalities
The nitrogen-rich structure of this compound makes it an excellent building block for the construction of novel supramolecular assemblies and metal-organic frameworks (MOFs). The imidazole and benzimidazole moieties can act as versatile coordination sites for metal ions, leading to the formation of diverse and intricate architectures.
Future research should focus on systematically exploring the coordination chemistry of this compound with a variety of metal centers. This could lead to the discovery of MOFs with unique topologies and pore environments, making them suitable for applications in gas storage, separation, and catalysis. The inherent porosity and high surface area of these materials could be harnessed for the encapsulation of guest molecules, opening up possibilities for drug delivery systems and chemical sensors.
Integration with Emerging Technologies in Chemical Biology and Materials Science
The full potential of this compound can be realized by integrating its study with emerging technologies. In chemical biology, the use of techniques such as chemical proteomics and activity-based protein profiling can help identify the cellular targets of bioactive derivatives. This will provide a deeper understanding of their mechanisms of action and facilitate their development as therapeutic agents.
In materials science, the incorporation of this compound derivatives into advanced materials such as polymers and nanomaterials could lead to the development of functional materials with novel properties. For example, their integration into conductive polymers could enhance their charge transport properties, making them suitable for applications in organic electronics.
Challenges and Opportunities in this compound Research
Despite the promising outlook, several challenges need to be addressed to advance the field of this compound research. The development of efficient and scalable synthetic routes to a diverse range of derivatives is a primary hurdle. Furthermore, comprehensive toxicological and pharmacokinetic studies will be necessary to ensure the safety and efficacy of any potential therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
